1-(6,7-Difluoro-1-benzofuran-2-yl)ethan-1-one
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Overview
Description
1-(6,7-Difluoro-1-benzofuran-2-yl)ethan-1-one is a chemical compound with the molecular formula C10H6F2O2 and a molecular weight of 196.15 g/mol It is characterized by the presence of a benzofuran ring substituted with two fluorine atoms at positions 6 and 7, and an ethanone group at position 2
Preparation Methods
The synthesis of 1-(6,7-Difluoro-1-benzofuran-2-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,7-difluorobenzofuran and ethanone derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may include bulk synthesis techniques, such as continuous flow reactors, to produce large quantities of the compound efficiently.
Chemical Reactions Analysis
1-(6,7-Difluoro-1-benzofuran-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.
Scientific Research Applications
1-(6,7-Difluoro-1-benzofuran-2-yl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of 1-(6,7-Difluoro-1-benzofuran-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in biological processes. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(6,7-Difluoro-1-benzofuran-2-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(1-Benzofuran-2-yl)ethan-1-one: This compound lacks the fluorine substitutions and has different chemical reactivity and biological properties.
2-Acetylbenzofuran: Similar in structure but without the fluorine atoms, leading to different physical and chemical characteristics.
Fluorinated Benzofurans: Other fluorinated benzofuran derivatives may have varying positions and numbers of fluorine atoms, affecting their reactivity and applications.
Properties
IUPAC Name |
1-(6,7-difluoro-1-benzofuran-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O2/c1-5(13)8-4-6-2-3-7(11)9(12)10(6)14-8/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERHPXKAVQYYAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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